molecular formula C15H30N2O2 B14642985 Hexanamide, N,N'-1,3-propanediylbis- CAS No. 54535-64-7

Hexanamide, N,N'-1,3-propanediylbis-

Cat. No.: B14642985
CAS No.: 54535-64-7
M. Wt: 270.41 g/mol
InChI Key: HGRRYPWJXKJKSF-UHFFFAOYSA-N
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Description

Hexanamide, N,N'-1,3-propanediylbis- is a diamide compound characterized by two hexanamide moieties linked via a 1,3-propanediyl spacer. This structure confers unique physicochemical properties, such as balanced hydrophobicity and flexibility, making it relevant in polymer chemistry and material science.

The molecular formula can be inferred as C₁₅H₂₈N₂O₂ (two hexanamide groups: C₆H₁₁NO each, minus two hydrogens for the propane bridge).

Properties

CAS No.

54535-64-7

Molecular Formula

C15H30N2O2

Molecular Weight

270.41 g/mol

IUPAC Name

N-[3-(hexanoylamino)propyl]hexanamide

InChI

InChI=1S/C15H30N2O2/c1-3-5-7-10-14(18)16-12-9-13-17-15(19)11-8-6-4-2/h3-13H2,1-2H3,(H,16,18)(H,17,19)

InChI Key

HGRRYPWJXKJKSF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NCCCNC(=O)CCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanamide, N,N’-1,3-propanediylbis- typically involves the reaction of hexanamide with 1,3-dibromopropane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amide nitrogen attacks the carbon atom of the bromopropane, displacing the bromide ion and forming the desired product .

Industrial Production Methods

In an industrial setting, the production of Hexanamide, N,N’-1,3-propanediylbis- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Hexanamide, N,N’-1,3-propanediylbis- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halogenated compounds (e.g., bromoalkanes), basic conditions (e.g., sodium hydroxide)

Major Products Formed

Scientific Research Applications

Hexanamide, N,N’-1,3-propanediylbis- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hexanamide, N,N’-1,3-propanediylbis- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it can interact with cell membrane receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Key Findings :

  • Spacer Length : Propane (C3) spacers offer a middle ground between rigidity (ethylene, C2) and flexibility (hexamethylene, C6), influencing solubility and thermal behavior .
  • Branching vs. Linearity : Linear hexanamide derivatives (e.g., the target compound) may exhibit higher melting points compared to branched analogs like 2-ethylhexanamide derivatives .
  • Industrial Relevance : Ethylene-linked diamides are widely commercialized, while propane-linked variants may occupy niche roles requiring tailored molecular spacing .

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